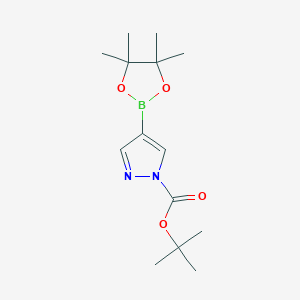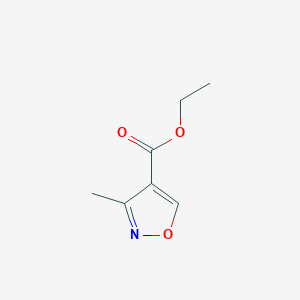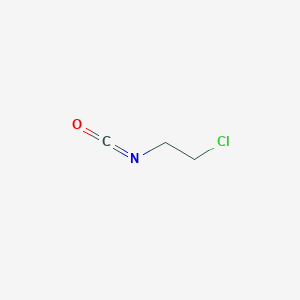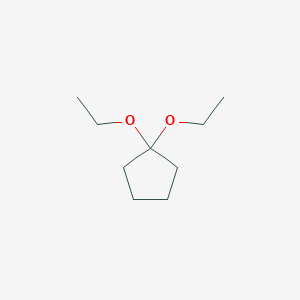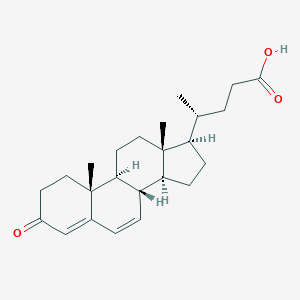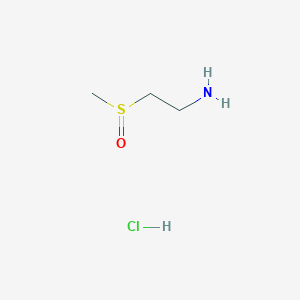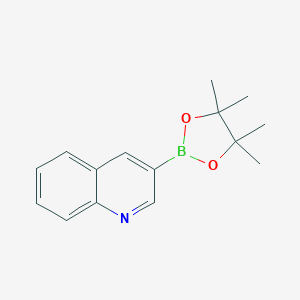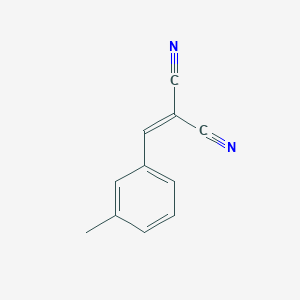![molecular formula C13H16NO4PS2 B104303 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 15863-65-7](/img/structure/B104303.png)
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 and has since been studied extensively for its potential as a therapeutic agent.
Mecanismo De Acción
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione acts by inhibiting the Menin-MLL protein-protein interaction, which is essential for the development of leukemia and other types of cancer. This interaction is involved in the regulation of gene expression, and inhibition of this interaction leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes.
Efectos Bioquímicos Y Fisiológicos
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been shown to have a significant impact on the biochemical and physiological processes involved in cancer development. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to decrease the expression of oncogenes and increase the expression of tumor suppressor genes, leading to a decrease in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is its specificity for the Menin-MLL protein-protein interaction, which makes it a promising candidate for further development as a therapeutic agent. However, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab. Additionally, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research involving 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. One potential area of study is the development of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione analogs with improved solubility and stability. Another area of study is the testing of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, which could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves multiple steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-methoxypropene to form the key intermediate, isoindole-1,3-dione. This intermediate is then reacted with a phosphine-thioester to form 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. The entire process is complex and requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been extensively studied for its potential as a therapeutic agent in cancer research. It has been shown to inhibit the activity of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, which is involved in the development of leukemia and other types of cancer. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propiedades
Número CAS |
15863-65-7 |
|---|---|
Nombre del producto |
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Fórmula molecular |
C13H16NO4PS2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-9(2)18-19(20,17-3)21-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7,9H,8H2,1-3H3 |
Clave InChI |
IGLNHDRBNYJMAY-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



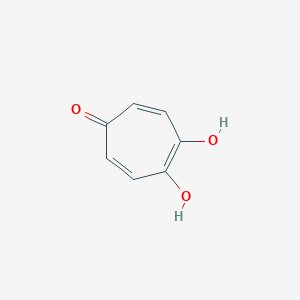
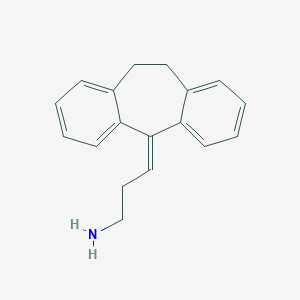
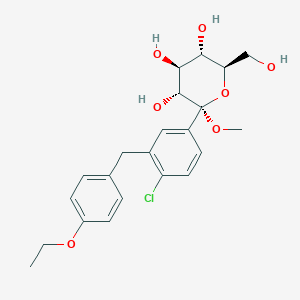
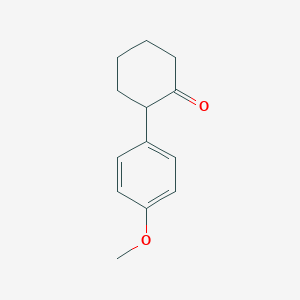
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
